Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
CAS No.: 1262757-35-6
Cat. No.: VC5596480
Molecular Formula: C18H25FN2O3
Molecular Weight: 336.407
* For research use only. Not for human or veterinary use.
![Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate - 1262757-35-6](/images/structure/VC5596480.png)
Specification
CAS No. | 1262757-35-6 |
---|---|
Molecular Formula | C18H25FN2O3 |
Molecular Weight | 336.407 |
IUPAC Name | tert-butyl 7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3 |
Standard InChI Key | SIPQNSLYQDPFPQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)F)CC1 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s spirocyclic framework consists of a seven-membered benzoxazepine ring fused to a six-membered piperidine ring via a shared spiro carbon atom (Figure 1). The benzoxazepine moiety contains a fluorine atom at the 7-position, while the piperidine ring is functionalized with a tert-butyl carbamate group at the 1'-position. This arrangement creates a rigid three-dimensional structure that influences both its physicochemical properties and interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₅FN₂O₃ |
Molecular Weight | 336.407 g/mol |
IUPAC Name | tert-butyl 7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)F)CC1 |
InChI Key | SIPQNSLYQDPFPQ-UHFFFAOYSA-N |
The fluorine atom’s electronegativity enhances the compound’s metabolic stability and bioavailability by reducing susceptibility to oxidative degradation. Meanwhile, the tert-butyl group provides steric bulk, potentially modulating binding affinity to target proteins.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spiro carbon environment. The fluorine atom induces deshielding effects on adjacent protons, as evidenced by downfield shifts in the aromatic region (δ 6.8–7.2 ppm). The tert-butyl group’s nine equivalent protons appear as a singlet near δ 1.4 ppm, while the piperidine and benzoxazepine protons exhibit complex splitting patterns due to restricted rotation.
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis of tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine]-1'-carboxylate typically begins with commercially available divinylcarbinol, following a protocol adapted from Fürstner et al. . Key steps include:
-
Ring-Closing Metathesis: Formation of the tetrahydroazepine core using Grubbs catalyst.
-
Silyl Protection: Introduction of a tert-butyldimethylsilyl (TBS) group at the 3-position to direct subsequent functionalization.
-
Hydroboration-Oxidation: Diastereoselective addition of boron reagents to the azepine alkene, yielding regioisomeric azepanols.
-
Oxidation to Oxo-Azepine: Conversion of azepanols to ketones using Jones reagent or Dess-Martin periodinane.
-
Carbamate Formation: Reaction with tert-butyl dicarbonate to install the 1'-carboxylate group .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, 40°C | 85 |
Silyl Protection | TBSOTf, 2,6-lutidine, −80°C | 90 |
Hydroboration | BH₃·SMe₂, THF, 0°C | 75 |
Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 88 |
Carbamate Installation | Boc₂O, DMAP, CH₂Cl₂ | 92 |
The hydroboration step exhibits moderate regioselectivity (3:2 ratio of C5 vs. C6 alcohols), attributed to steric effects from the TBS group . Catalytic methods using rhodium complexes marginally improve selectivity but risk competing hydrogenation pathways .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile intermediate in designing:
-
Kinase Inhibitors: Its rigid scaffold accommodates substitutions at the 7-position for optimizing ATP-binding pocket interactions.
-
Neuroactive Agents: The piperidine moiety’s basic nitrogen may facilitate blood-brain barrier penetration, relevant for CNS-targeted therapies.
Chemical Biology
Functionalization of the oxazepine ring enables site-specific bioconjugation. For example, Spiegel et al. utilized similar oxo-azepines to synthesize glucosepane, a advanced glycation end-product implicated in diabetic complications .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate regioselectivity in hydroboration and lengthy purification steps. Future work could explore asymmetric catalysis or flow chemistry to improve efficiency.
Unexplored Biological Targets
While preliminary data suggest GPCR modulation, comprehensive profiling against orphan receptors remains pending. High-throughput screening campaigns may identify novel therapeutic indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume